molecular formula C20H19ClN2O2 B5226989 N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide CAS No. 5923-95-5

N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide

Cat. No.: B5226989
CAS No.: 5923-95-5
M. Wt: 354.8 g/mol
InChI Key: WUYUBRRFSCEXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide, also known as CQ, is a synthetic compound that has been widely used in scientific research due to its various biological activities. CQ is a member of the 4-aminoquinoline family of compounds, which have been used as antimalarials for decades. However,

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide is complex and varies depending on the biological activity being studied. In cancer research, this compound inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which are required for the degradation of cellular components. This inhibition leads to the accumulation of damaged proteins and organelles, ultimately leading to cell death.
In virology research, this compound inhibits viral replication by altering the pH of endosomes, which are required for viral entry into cells. This compound also interferes with the glycosylation of viral proteins, which is necessary for viral assembly and release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of autophagy, inhibition of viral replication, and anti-inflammatory effects. Inhibition of autophagy can lead to the accumulation of damaged proteins and organelles, ultimately leading to cell death. Inhibition of viral replication can prevent the spread of viral infections. Anti-inflammatory effects can reduce inflammation and pain associated with autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide in lab experiments include its well-established synthesis method, its ability to inhibit autophagy and viral replication, and its anti-inflammatory effects. The limitations of using this compound in lab experiments include its potential toxicity, the need for careful dosing, and the potential for off-target effects.

Future Directions

For research on N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide include further investigation of its antitumor, antiviral, and anti-inflammatory effects, as well as the development of more selective and less toxic derivatives of the compound. Additionally, the potential use of this compound in combination therapy with other drugs should be explored, as well as its potential as a therapeutic agent for autoimmune diseases.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide involves several steps, including the condensation of 4-chlorobenzaldehyde with 8-hydroxyquinoline, followed by reduction and acylation. The final product is obtained through recrystallization and purification. The synthesis of this compound has been well-established, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been found to have several biological activities, including antitumor, antiviral, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit autophagy, a process by which cells break down and recycle their own components. This inhibition can lead to the accumulation of damaged proteins and organelles, ultimately leading to cell death. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
In virology research, this compound has been used as an antiviral agent against several viruses, including HIV, SARS-CoV-2, and Zika virus. This compound inhibits viral replication by altering the pH of endosomes, which are required for viral entry into cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapy for autoimmune diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-2-4-17(24)23-18(14-6-9-15(21)10-7-14)16-11-8-13-5-3-12-22-19(13)20(16)25/h3,5-12,18,25H,2,4H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYUBRRFSCEXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386917, DTXSID20863654
Record name GNF-Pf-3257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Chlorophenyl)(8-hydroxyquinolin-7-yl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5923-95-5
Record name GNF-Pf-3257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.